Cas no 17609-52-8 (Z-D-Phg-OH)

Z-D-Phg-OH (N-Benzyloxycarbonyl-D-phenylglycine) is a chiral non-proteinogenic amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. Its key advantages include high enantiomeric purity, making it valuable for stereoselective applications in drug development and asymmetric synthesis. The benzyloxycarbonyl (Z) protecting group enhances stability during coupling reactions while remaining selectively removable under mild conditions. This compound serves as a versatile building block for constructing structurally diverse peptides and bioactive molecules. Its rigid phenylglycine backbone contributes to conformational constraints in target compounds, improving binding affinity and metabolic stability. Z-D-Phg-OH is particularly useful in medicinal chemistry for developing peptidomimetics and enzyme inhibitors.
Z-D-Phg-OH structure
Z-D-Phg-OH structure
Product Name:Z-D-Phg-OH
CAS No:17609-52-8
MF:C16H15NO4
MW:285.294604539871
MDL:MFCD00021703
CID:50814
PubChem ID:87183
Update Time:2025-05-26

Z-D-Phg-OH Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid
    • Cbz-D-phenylglycine
    • N-Carbobenzoxy-D-2-phenylglycine
    • {[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid
    • Z-D-phenylglycine
    • Z-D-Phg-OH
    • (2S)-N-Carboxybenzyl-2-phenylglycine
    • (S)-Cbz-phenyl-Gly
    • (S)-Cbz-phenylglycine
    • Cbz-L-phenylglycine
    • Einecs 241-582-8
    • N-Cbz-D-phenylglycine
    • N-Cbz-L-phenylglycine
    • N-CBz-phenylglycine
    • Z-D-(PHENYL)GLY-OH
    • Z-D-2-phenylglycine
    • Z-D-2-phenylglycineZ-D-Phg-OH
    • N-Benzyloxycarbonyl-D-2-phenylglycine
    • (R)-2-(Benzyloxycarbonylamino)-2-phenylacetic acid
    • Cbz-D-Phg-OH
    • Cbz-D-(-)-Phenylglycine
    • Cbz-D-Alpha-Phenylglycine
    • Z-D-phenylglycine≥ 99% (HPLC)
    • (2r)-{[(benzyloxy)carbonyl]amino}(phenyl)acetic acid
    • (R)-N-Benzyloxycarbonyl-alpha-carboxybenzylamine
    • (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid
    • RLDJWB
    • 17609-52-8
    • AKOS010385698
    • AC-26600
    • SCHEMBL1362502
    • HY-75332
    • Z-D-Phg-OH, >=99.0% (HPLC)
    • {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid
    • DTXSID40938757
    • EN300-122133
    • (R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylaceticacid
    • CS-0005785
    • Benzeneacetic acid, alpha-[[(phenylmethoxy)carbonyl]amino]-, (alphaR)-
    • (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid
    • A812149
    • J-300367
    • RLDJWBVOZVJJOS-CQSZACIVSA-N
    • (2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetic acid
    • N-ALPHA-BENZYLOXYCARBONYL-D-PHENYLGLYCINE
    • MFCD00021703
    • (2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoic acid
    • NS00053852
    • Q-101729
    • AM808143
    • C2566
    • AS-19073
    • (R)-{[(BENZYLOXY)CARBONYL]AMINO}(PHENYL)ACETIC ACID
    • CHEMBL5305645
    • BENZYLOXYCARBONYL-L-PHENYLGLYCINE
    • MDL: MFCD00021703
    • Inchi: 1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m1/s1
    • InChI Key: RLDJWBVOZVJJOS-CQSZACIVSA-N
    • SMILES: O(C(N[C@@H](C(=O)O)C1C=CC=CC=1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 285.10000
  • Monoisotopic Mass: 285.100108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: No data available
  • Density: 1.275
  • Melting Point: 130.0 to 135.0 deg-C
  • Boiling Point: 495.3±45.0 °C at 760 mmHg
  • Flash Point: 253.4±28.7 °C
  • Refractive Index: 1.626
  • PSA: 75.63000
  • LogP: 3.12960
  • Specific Rotation: -114.0° - -118.0° (c=1, EtOH)

Z-D-Phg-OH Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature

Z-D-Phg-OH Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Z-D-Phg-OH Pricemore >>

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Z-D-Phg-OH Production Method

Z-D-Phg-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:17609-52-8)Z-D-Phg-OH
Order Number:A812149
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:56
Price ($):174.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:17609-52-8)Z-D-PHG-OH
Order Number:sfd19543
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Z-D-Phg-OH Related Literature

Additional information on Z-D-Phg-OH

Z-D-Phg-OH (CAS No. 17609-52-8): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

Z-D-Phg-OH (CAS No. 17609-52-8) is a significant compound in the field of medicinal chemistry, known for its unique structural properties and potential applications in drug development. This compound, formally named N-(1-Carboxy-3-phenylpropyl)-L-aspartic acid, has garnered attention due to its role in various biological processes and its potential as a building block in the synthesis of more complex molecules.

The chemical structure of Z-D-Phg-OH is characterized by a phenylalanine derivative with a carboxylic acid group and an aspartic acid moiety. This combination provides the molecule with both hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and biological environments. The presence of the carboxylic acid group allows for the formation of esters and amides, which are crucial in the synthesis of peptides and other bioactive molecules.

Recent studies have highlighted the importance of Z-D-Phg-OH in the development of novel therapeutic agents. One notable application is in the field of cancer research, where it has been used as a precursor in the synthesis of peptides that target specific cancer cells. These peptides can be designed to enhance drug delivery and improve the efficacy of chemotherapy while reducing side effects.

In addition to its role in cancer research, Z-D-Phg-OH has also shown promise in neurodegenerative diseases. Research has demonstrated that certain derivatives of this compound can cross the blood-brain barrier and interact with specific receptors, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of Z-D-Phg-OH involves several steps, including the protection and deprotection of functional groups to ensure selective reactions. Common methods include the use of protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are widely used in peptide synthesis to prevent unwanted side reactions. The final step typically involves deprotection to yield the desired compound.

The physicochemical properties of Z-D-Phg-OH have been extensively studied. It has a molecular weight of approximately 287.33 g/mol and is soluble in water and polar organic solvents such as dimethyl sulfoxide (DMSO). Its solubility properties make it suitable for use in various biological assays and pharmaceutical formulations.

In terms of stability, Z-D-Phg-OH is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Proper storage at room temperature or refrigerated conditions is recommended to maintain its integrity over extended periods.

The safety profile of Z-D-Phg-OH is an important consideration for its use in medicinal chemistry. While it is not classified as a hazardous substance, standard precautions should be taken when handling this compound to avoid skin contact or inhalation. Safety data sheets (SDS) should be consulted for detailed information on handling, storage, and disposal procedures.

In conclusion, Z-D-Phg-OH (CAS No. 17609-52-8) is a valuable compound with a wide range of applications in medicinal chemistry. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17609-52-8)Z-D-Phg-OH
A812149
Purity:99%
Quantity:500g
Price ($):174.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:17609-52-8)Z-D-PHG-OH
sfd19543
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email